4-Amino-2-bromobenzonitrile
Overview
Description
4-Amino-2-bromobenzonitrile is an organic compound with the molecular formula C₇H₅BrN₂. It consists of a benzene ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a nitrile group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 4-aminobenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the reaction of 4-bromo-2-nitroaniline with sodium hydrosulfite and ammonium chloride, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and green chemistry principles, including the use of ionic liquids as solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted benzonitriles
- Aminobenzonitriles
- Oxidized derivatives of benzonitriles
Scientific Research Applications
4-Amino-2-bromobenzonitrile has a wide range of applications in scientific research:
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: The compound is involved in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Amino-3-bromobenzonitrile
- 2-Amino-4-bromobenzonitrile
- 4-Bromo-2-cyanoaniline
Comparison: 4-Amino-2-bromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4-amino-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGPHDNNWRFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356451 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-82-6 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Amino-2-bromobenzonitrile in the formation of Silver(I) complexes?
A1: In the study, this compound (L4) acts as a ligand, donating electrons to the Silver(I) ion (Ag+) to form a coordination complex. Specifically, two L4 molecules coordinate with one Ag+ ion, resulting in a 1-D polymeric cationic chain denoted as ∞{[Ag(L4)2]+} []. This chain formation is further stabilized by nitrate (NO3−) anions acting as 5-connector bridging groups, ultimately contributing to the complex's three-dimensional network structure [].
Q2: Does the research indicate any potential applications for the Silver(I) complex containing this compound?
A2: The research primarily focuses on the synthesis, characterization, and antibacterial activity of various Silver(I) complexes, including the one with this compound. While the study doesn't delve into specific applications, it highlights the complex's promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. This finding suggests potential applications in areas requiring antibacterial agents, though further research is needed to explore these possibilities in depth.
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